molecular formula C10H9BrF2O B1377643 2-Bromo-1-(3,4-difluorophenyl)-2-methylpropan-1-one CAS No. 1310094-20-2

2-Bromo-1-(3,4-difluorophenyl)-2-methylpropan-1-one

Cat. No. B1377643
M. Wt: 263.08 g/mol
InChI Key: PNDHFLKTIRTTOK-UHFFFAOYSA-N
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Description

“2-Bromo-1-(3,4-difluorophenyl)-2-methylpropan-1-one” is a chemical compound with the molecular formula C8H5BrF2O . It is used as a reagent in the preparation of new classes of anti-trypanosomal agents based on imidazopyridines .


Molecular Structure Analysis

The molecular structure of “2-Bromo-1-(3,4-difluorophenyl)-2-methylpropan-1-one” consists of a bromine atom and two fluorine atoms attached to a phenyl group, which is further connected to a methylpropanone group .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature and has a molecular weight of 235.03 g/mol . It has a storage temperature requirement of 2-8°C in an inert atmosphere .

Scientific Research Applications

Understanding Solvent-Solute Interactions

Martins et al. (2006) investigated the solution enthalpies of 1-bromoadamantane in various monoalcohols, including comparisons with the solution enthalpies of compounds similar to 2-Bromo-1-(3,4-difluorophenyl)-2-methylpropan-1-one. The data were analyzed in terms of the effects of solute size and solvent structure, providing insight into solvation phenomena and thermodynamic properties of related bromo compounds in various solvents (Martins et al., 2006).

Photochromic Material Synthesis

Liu et al. (2008) conducted a study on synthesizing novel photochromic materials by reacting compounds structurally related to 2-Bromo-1-(3,4-difluorophenyl)-2-methylpropan-1-one. The research focused on the synthesis process and characterization of the resulting compounds, which have applications in creating materials that change color in response to light exposure (Liu et al., 2008).

Calorimetric Analysis of Bromoalkanes

Artigas et al. (2001) examined the calorimetric behavior of primary bromobutanes with isomeric butanols, including 2-bromo-2-methylpropane, a compound with structural similarities to 2-Bromo-1-(3,4-difluorophenyl)-2-methylpropan-1-one. The study analyzed excess enthalpies and predicted data using the modified UNIFAC method, contributing to the understanding of thermodynamic interactions in bromoalkane mixtures (Artigas et al., 2001).

Solvent Participation in Solvolysis

Liu et al. (2009) investigated the solvolysis of various tertiary bromoalkanes, including 2-bromo-2-methylpropane, closely related to the compound . The study provided insights into the reaction mechanisms and the influence of nucleophilic solvent participation, aiding in the understanding of solvolysis processes in similar bromoalkanes (Liu et al., 2009).

Safety And Hazards

The compound is classified as dangerous with hazard statements H301-H311-H331-H341, indicating toxicity if swallowed, in contact with skin, or if inhaled, and may cause genetic defects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-bromo-1-(3,4-difluorophenyl)-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2O/c1-10(2,11)9(14)6-3-4-7(12)8(13)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDHFLKTIRTTOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)C1=CC(=C(C=C1)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(3,4-difluorophenyl)-2-methylpropan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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